Darunavir Ethanolate

Beschreibung

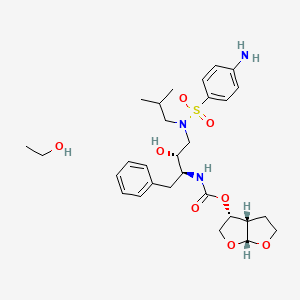

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSHKNICRJHQCY-VBTXLZOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979794 | |

| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635728-49-3, 635728-39-1 | |

| Record name | Darunavir ethanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DARUNAVIR ETHANOLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DARUNAVIR ETHANOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Developed to be effective against both wild-type and multi-drug resistant (MDR) HIV-1 strains, its mechanism of action is distinguished by an exceptionally high affinity for the HIV-1 protease and a high genetic barrier to the development of resistance.[1][3] This technical guide provides a detailed examination of the molecular interactions, quantitative kinetics, and structural basis for the potent inhibitory action of darunavir on the HIV-1 protease enzyme.

Core Mechanism of Action

The HIV-1 protease is an aspartic protease essential for the viral life cycle. It functions as a homodimer to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional structural proteins and enzymes.[4] This cleavage is a critical step in the maturation of viral particles into infectious virions.[5]

Darunavir acts as a potent competitive inhibitor of this process.[6] Its mechanism is rooted in its ability to bind with extremely high affinity to the active site of the protease, physically blocking the entry of the natural polyprotein substrates.[1][6] The key molecular features that define darunavir's efficacy are:

-

High-Affinity Binding: Darunavir lodges itself in the active site of the protease with a picomolar dissociation constant (Kd), indicating an extremely stable drug-target complex.[7][8] This binding is more than 100-fold tighter than that of many other PIs.[1][9]

-

Extensive Hydrogen Bonding: The inhibitor's structure, particularly its bis-tetrahydrofuranyl (bis-THF) moiety, is optimized to form a network of strong hydrogen bonds with the backbone atoms of the protease active site, especially with the highly conserved residues Asp29 and Asp30.[1][5][7] This interaction with the stable backbone, rather than the more mutable side chains, is a primary reason for its resilience against resistance mutations.[7][8]

-

Substrate Envelope Fit: Darunavir was designed to fit snugly within the "substrate envelope," the consensus volume occupied by the natural substrates of the protease.[3][7] This mimicry reduces the likelihood that mutations can selectively weaken inhibitor binding without also compromising the enzyme's natural function.[10]

-

Flap Interaction and Dimerization Inhibition: The protease has two flexible "flap" regions that cover the active site. Darunavir binds to these flaps and is also known to inhibit the dimerization of the HIV-1 protease, both of which are crucial for the enzyme's catalytic activity.[5][6][11]

By preventing the cleavage of viral polyproteins, darunavir ensures that only immature, non-infectious viral particles are produced, thereby halting the replication cycle.[5]

Quantitative Data on Darunavir-HIV Protease Interaction

The potency of darunavir is quantified by several key parameters that describe its binding affinity and inhibitory concentration. These values highlight its superiority, particularly its slow dissociation from the target enzyme.

| Parameter | Value | Description | Source(s) |

| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | A measure of binding affinity; the concentration at which half the enzyme active sites are occupied. A lower value indicates a stronger binding interaction. | [3][7][8] |

| Inhibition Constant (Ki) | 0.17 nM (against HIV-2) | The concentration of inhibitor required to reduce the enzyme's activity by half. While data against HIV-1 is often cited as Kd, this value shows high potency against HIV-2 protease as well. | [12] |

| Half-maximal Inhibitory Concentration (IC50) | 3 - 6 nM | The concentration of darunavir required to inhibit 50% of viral activity in cell-based assays. | [11][13] |

| Dissociative Half-life (t1/2) | >240 hours | The time it takes for half of the darunavir-protease complexes to dissociate. This extremely long half-life contributes significantly to its potent and sustained antiviral effect. | [1][9] |

Experimental Protocols

The characterization of darunavir's mechanism relies on a combination of biochemical and structural biology techniques. The following are generalized protocols for two key experimental approaches.

Enzyme Inhibition Assay (Determination of IC50/Ki)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory potency of darunavir against recombinant HIV-1 protease.

Materials:

-

Purified, recombinant HIV-1 protease

-

Fluorogenic peptide substrate specific for HIV-1 protease

-

Darunavir ethanolate stock solution (in 100% DMSO)

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol

-

Black, opaque 96-well microplates

-

Fluorescence microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of darunavir in DMSO, then further dilute in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

Dilute the HIV-1 protease stock to a working concentration in ice-cold Assay Buffer.

-

Dilute the fluorogenic substrate to its working concentration (typically near its Km value) in Assay Buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add 20 µL of each darunavir dilution.

-

Include control wells: "No Inhibitor" (Assay Buffer with DMSO) for 100% enzyme activity and "No Enzyme" (Assay Buffer only) for background fluorescence.

-

Add 60 µL of the diluted HIV-1 protease solution to all wells except the "No Enzyme" controls.

-

-

Pre-incubation:

-

Mix the plate gently and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C to allow for binding equilibrium to be reached.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence (resulting from substrate cleavage) kinetically over a period of 30-60 minutes, taking readings every 60 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence vs. time plot.

-

Subtract the background velocity from the "No Enzyme" control.

-

Calculate the percentage of inhibition for each darunavir concentration relative to the "No Inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the darunavir concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

-

X-ray Crystallography of Darunavir-HIV Protease Complex

This protocol outlines the general workflow for determining the three-dimensional structure of darunavir bound to the HIV-1 protease active site.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant HIV-1 protease in a suitable host system (e.g., E. coli).

-

Purify the protease to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).

-

-

Complex Formation:

-

Incubate the purified protease with a molar excess of this compound to ensure saturation of the active sites.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves testing a matrix of conditions varying precipitants (e.g., PEG, salts), pH, and temperature.

-

Optimize initial "hit" conditions to grow single, diffraction-quality crystals (typically >50 µm).

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron X-ray source.

-

Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Solve the structure using molecular replacement, using a previously known HIV-1 protease structure as a search model.

-

Build the atomic model of the protease-darunavir complex into the electron density map.

-

Refine the model computationally to improve its fit to the experimental data and ensure stereochemically correct geometry. The final refined structure provides atomic-level detail of the interactions between darunavir and the protease.[14][15][16]

-

Visualizations

The following diagrams illustrate the mechanism of action, experimental processes, and logical underpinnings of darunavir's efficacy.

Caption: Darunavir binds to HIV protease, blocking cleavage of polyproteins and halting viral maturation.

Caption: Workflow for an in vitro enzyme inhibition assay to determine the potency of darunavir.

Caption: Key molecular features of darunavir lead to its high potency and resilience to resistance.

Conclusion

The mechanism of action of darunavir against HIV-1 protease is a prime example of successful structure-based drug design. Its chemical architecture is exquisitely tailored to exploit the conserved features of the protease active site, leading to exceptionally high binding affinity and an extremely slow rate of dissociation.[1][8] These molecular properties translate directly into potent antiviral activity and a high barrier to the development of resistance, making darunavir a critical therapeutic agent for both treatment-naïve and treatment-experienced individuals with HIV-1.[3][17] The experimental and structural data consistently affirm that its robust interaction with the enzyme's backbone is the key to its durable efficacy in the face of viral mutation.[1][7]

References

- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Resilience to resistance of HIV-1 protease inhibitors: profile of darunavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Darunavir - Wikipedia [en.wikipedia.org]

- 9. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

- 12. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Darunavir Ethanolate

This compound is the ethanol solvate of Darunavir, a second-generation nonpeptidic protease inhibitor highly effective in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2] It is specifically designed to be potent against strains of HIV that have developed resistance to other protease inhibitors.[2] Commercially available under the trade name PREZISTA®, it is always co-administered with a pharmacokinetic enhancer like ritonavir or cobicistat to boost its plasma concentrations.[3][4] This technical guide provides a detailed overview of its chemical structure and key physical properties, targeting researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is the monoethanolate form of [(1S,2R)-3-[--INVALID-LINK--amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester.[4] The core structure of Darunavir features a central hydroxyethylamino sulfonamide moiety, which is critical for its potent inhibitory activity against the HIV-1 protease enzyme.[5] The molecule contains five stereogenic centers, resulting in a specific, single isomeric form used in the pharmaceutical product.[6]

The chemical identity of this compound is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol[3][] |

| Molecular Formula | C27H37N3O7S·C2H5OH or C29H43N3O8S[3][] |

| Molecular Weight | 593.73 g/mol [3][][8] |

| CAS Number | 635728-49-3[3][] |

Below is a two-dimensional representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

This compound is a white to off-white powder.[4][9] Its solid-state properties, particularly solubility and crystalline form, are crucial for its bioavailability and formulation into an effective drug product.

| Property | Value | Source(s) |

| Appearance | White to off-white powder | [9][10][11] |

| Melting Point | 91-101 °C | [][10] |

| Solubility | Water: ~0.15 mg/mL (at 20°C); Insoluble | [4][9][12] |

| DMSO: ≥50 mg/mL; 100 mg/mL | [][12][13] | |

| Ethanol: Insoluble | [13][14] | |

| pKa (Predicted for Darunavir) | Strongest Acidic: 13.59 | [2] |

| Strongest Basic: 2.39 | [2] | |

| Polymorphism | Exists as a stable ethanolate crystalline form. Can convert to other pseudo-polymorphic forms (e.g., hydrate) and various solvates. An amorphous form also exists. | [15][16][17] |

Experimental Protocols

The characterization of this compound involves several analytical techniques to determine its identity, purity, and physical form.

Synthesis and Crystallization

The synthesis of this compound is a multi-step process. A common method involves the condensation of 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-isobutylbenzenesulfonamide with a derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[18][19] The final step is a crucial crystallization from an ethanol-containing solvent system, typically a mixture of ethyl acetate and ethanol, which yields the stable ethanolate solvate.[18][19]

The general workflow for synthesis and purification is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Solid-State Characterization

The polymorphic form of this compound is critical to its stability and dissolution properties.[15] Key experimental techniques used for solid-state characterization include:

-

Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying the crystalline form of a substance. The diffraction pattern of this compound is unique and can be used to distinguish it from amorphous Darunavir and other solvated forms (hydrates, methanolates, etc.).[15][17]

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and detect phase transitions. The endotherm observed in a DSC thermogram corresponds to the melting of the crystalline solid.[15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can quantify the amount of bound ethanol, confirming the solvate nature of the material.[20]

-

Purity and Bioavailability Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of this compound and quantifying any impurities, such as the "difuranyl impurity" that can form during synthesis.[18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is employed in pharmacokinetic studies to measure the concentration of Darunavir in biological matrices like blood plasma. This is essential for bioequivalence studies comparing different formulations.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 8. KEGG DRUG: this compound [genome.jp]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. cdn.who.int [cdn.who.int]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. repositorio.unesp.br [repositorio.unesp.br]

- 16. US20140200356A1 - Polymorphs of darunavir - Google Patents [patents.google.com]

- 17. US8921415B2 - Polymorphs of darunavir - Google Patents [patents.google.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

- 20. WO2010086844A1 - Polymorphs of darunavir - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Darunavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Marketed as Prezista®, its ethanolate form is a stable crystalline solid.[2][3][4] This guide provides an in-depth analysis of the principal synthetic pathways to darunavir ethanolate, focusing on the synthesis of its crucial intermediates and the final convergent steps.

Core Synthetic Strategy: A Convergent Approach

The industrial synthesis of darunavir is a convergent process, relying on the preparation of two key intermediates that are subsequently coupled. The primary intermediates are:

-

The "amine-core": (2R,3S)-3-[--INVALID-LINK--amino]-1-phenylbutane-2-ol.

-

The "bis-THF" side chain: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

The final steps involve the coupling of these two fragments, followed by crystallization to yield the this compound solvate.

Synthesis of the Key Intermediate: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

The synthesis of the bicyclic ether, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is critical and has been the subject of extensive research to achieve high stereoselectivity and efficiency. Several distinct approaches have been developed.

Pathway 1: Stereoselective Synthesis from Chiral Precursors

One common strategy involves starting from a chiral pool material. A notable example is the synthesis from S-2,3-O-isopropylideneglyceraldehyde.[5] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. Another route utilizes a diastereoselective Michael addition of nitromethane to an enoate derived from the same glyceraldehyde precursor.[5]

Pathway 2: Racemic Synthesis Followed by Enzymatic Resolution

An alternative to stereoselective synthesis is the preparation of a racemic mixture of the bis-THF alcohol, followed by enzymatic resolution.[6][7] This method often involves lipase-catalyzed acetylation or hydrolysis to selectively separate the desired enantiomer. For instance, lipase PS-C "Amano I" has been used to achieve high enantiomeric excess (97-98% ee).[8]

Pathway 3: One-Pot Asymmetric Synthesis

More recent developments have focused on creating the bis-THF alcohol in a one-pot procedure to improve efficiency. One such method involves a [2+2]-photocycloaddition between furan and a Cbz-protected glycol aldehyde, followed by hydrogenation and lipase-catalyzed kinetic resolution, affording the target in high yield and up to 99% enantiomeric excess.[8][9]

Experimental Protocol: One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol [8]

-

Preparation of Cbz-protected glycol aldehyde: Cbz-protected glycol (20 mmol) is dissolved in CH2Cl2. Trichloroisocyanuric acid (21 mmol) and TEMPO (0.2 mmol) are added at 0 °C. The reaction is stirred until completion.

-

One-Pot Reaction: To the solution of the aldehyde, furan is added. The mixture undergoes a [2+2]-photocycloaddition.

-

Hydrogenation: The resulting cycloadduct is hydrogenated.

-

Enzymatic Resolution: The racemic product is dissolved in MTBE (10 mL). Porcine pancreatic lipase (PPL, 13 mg) and propionic anhydride (1.00 mmol) are added. The mixture is stirred for 22 hours at room temperature.

-

Purification: The reaction mixture is filtered through Celite, concentrated, and purified by flash column chromatography to yield the desired (-)-enantiomer.

Synthesis of the Amine-Core and Final Coupling

The synthesis of the darunavir core structure often starts from a chiral epoxide. A common pathway involves the use of either β-epoxy azide or commercially available β-epoxy carbamates.[1][10] An alternative route employs a Crimmins titanium tetrachloride-mediated asymmetric glycolate aldol addition reaction.[1][10][11]

The final and critical step is the coupling of the amine-core with an activated form of the bis-THF alcohol.

Final Coupling and Crystallization

The coupling is typically achieved by reacting the amine intermediate with an activated derivative of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[12] Common activating agents include N,N'-disuccinimidyl carbonate or 1,1'-carbonyldiimidazole, which form a reactive carbonate or imidazole-carboxylate intermediate of the bis-THF alcohol.[3][4][13]

Following the coupling reaction, darunavir is isolated. To obtain the stable ethanolate form, the crude product is recrystallized from ethanol.[3][4]

Experimental Protocol: Final Coupling and Crystallization of this compound [3][4]

-

Activation of bis-THF alcohol: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is reacted with N,N'-disuccinimidyl carbonate in a suitable solvent like acetonitrile.

-

Coupling Reaction: The amine-core, 2R-hydroxy-3-[--INVALID-LINK--amino]-1S-(phenylmethyl)propylamine, is added to the activated bis-THF alcohol solution in the presence of a base such as triethylamine. The reaction is stirred at ambient temperature.

-

Workup: The reaction mixture is worked up to isolate the crude darunavir.

-

Crystallization: The crude product is dissolved in a mixture of ethyl acetate and ethanol. The solution is heated to reflux, then cooled to 0-5 °C to induce crystallization.

-

Isolation: The crystalline solid is filtered, washed with cold ethanol, and dried to yield this compound.

Quantitative Data Summary

| Step | Starting Materials | Yield | Purity/ee | Reference(s) |

| Synthesis of bis-THF alcohol | ||||

| Stereoselective Synthesis | S-2,3-O-isopropylideneglyceraldehyde | ~80% | >99% de | [5] |

| One-Pot Synthesis & Resolution | Furan, Cbz-protected glycol aldehyde | 43% | 99% ee | [8] |

| Final Coupling and Crystallization | ||||

| Coupling and Recrystallization | Amine-core, activated bis-THF alcohol | 82.5% | 99.79% | [4] |

| Alternative Coupling | Amine-core, activated bis-THF alcohol | 92% | >98.5% | [13] |

Synthesis and Workflow Diagrams

Caption: High-level convergent synthesis of this compound.

Caption: Major synthetic routes to the bis-THF key intermediate.

Caption: Workflow for the final coupling and crystallization steps.

References

- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H43N3O8S | CID 23725083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. US8703980B2 - Process for the preparation of darunavir - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 13. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]

For Researchers, Scientists, and Drug Development Professionals

Darunavir ethanolate, a potent protease inhibitor, is a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection.[1][2][3] However, its classification as a Biopharmaceutics Classification System (BCS) Class II drug presents significant hurdles in formulation development due to its low aqueous solubility and subsequent variable bioavailability.[4][5] This technical guide provides an in-depth analysis of the issues surrounding this compound's solubility and bioavailability, offering a comprehensive resource for researchers and drug development professionals. We will delve into its physicochemical properties, detail experimental protocols for its assessment, and explore formulation strategies to overcome its inherent challenges.

The Core Challenge: Poor Solubility

This compound's therapeutic efficacy is intrinsically linked to its ability to dissolve in the gastrointestinal tract and be absorbed into the bloodstream. However, it is characterized as being practically insoluble in aqueous media over the physiological pH range.[6][7] This poor solubility is a primary limiting factor for its oral bioavailability.

Quantitative Solubility Profile

The solubility of this compound has been determined in various media, highlighting its challenging nature. The data underscores the necessity for solubility enhancement techniques in formulation design.

| Solvent/Medium | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~0.15 mg/mL | [PREZISTA® (darunavir) Label] |

| Water | Not Specified | Insoluble | [6][8] |

| Aqueous Solutions (pH 1-12) | Not Specified | Poorly soluble | [7] |

| Ethanol | Not Specified | Insoluble | [6][8] |

| Methanol | Not Specified | Soluble | [Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms] |

| Acetonitrile | Not Specified | Soluble | [Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms] |

| Tetrahydrofuran | Not Specified | Freely soluble | [9] |

| Toluene | Not Specified | Slightly soluble | [9] |

| DMSO | 25 | 100 mg/mL (168.42 mM) | [6] |

Table 1: Solubility of this compound in Various Solvents. This table summarizes the reported solubility of this compound in aqueous and organic solvents. The data illustrates the compound's lipophilic nature and poor aqueous solubility.

Enhancing Bioavailability: Overcoming the Hurdle

The oral bioavailability of darunavir alone is low, estimated at 37%.[3] To counteract this, it is co-administered with a pharmacokinetic enhancer, ritonavir, which inhibits the cytochrome P450 3A4 (CYP3A4) enzyme responsible for darunavir's metabolism.[10] This co-administration, along with administration with food, significantly increases the bioavailability to approximately 82%.[3]

Pharmacokinetic Parameters

Clinical studies have characterized the pharmacokinetic profile of darunavir, providing key insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Darunavir alone (600 mg) | Darunavir (600 mg) + Ritonavir (100 mg twice daily) | Reference |

| Absolute Bioavailability | 37% | 82% | [3] |

| Tmax (hours) | ~2.5 - 4 | ~2.5 - 4 | [3] |

Table 2: Key Pharmacokinetic Parameters of Darunavir. This table highlights the significant impact of ritonavir on the bioavailability of darunavir. Tmax represents the time to reach maximum plasma concentration.

Experimental Protocols: A Practical Guide

Accurate and reproducible experimental methods are crucial for assessing the solubility and bioavailability of this compound. This section provides detailed protocols for key experiments.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a drug substance.[11][12][13]

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer system at a controlled temperature.

Materials:

-

This compound powder

-

Selected solvent/buffer (e.g., phosphate buffer pH 6.8)

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for analysis

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[11][13]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Sample Analysis: Dilute the filtered solution with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested medium.

Bioavailability Assessment: In Vivo Pharmacokinetic Study

In vivo studies in healthy subjects or patients are essential to determine the bioavailability of a this compound formulation.[14][15]

Objective: To determine the rate and extent of absorption of darunavir from an oral dosage form by measuring its concentration in plasma over time.

Study Design: A randomized, two-period, two-sequence, crossover design is typically employed.[15][16]

Subjects: Healthy adult volunteers are usually recruited for these studies.[14]

Procedure:

-

Dosing: After an overnight fast, subjects are administered a single oral dose of the this compound test formulation or a reference product. Food is typically co-administered to reflect the recommended intake conditions.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalytical Method: The concentration of darunavir in the plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18][19][20][21]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax).

-

Bioavailability Calculation: The absolute bioavailability is calculated by comparing the AUC obtained after oral administration to the AUC obtained after intravenous administration of a known dose of darunavir. The relative bioavailability of two different oral formulations is determined by comparing their respective AUCs.

Visualizing the Science: Diagrams and Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental workflows.

Mechanism of Action: HIV-1 Protease Inhibition

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of the virus.[3][22][23][24] The following diagram illustrates the catalytic mechanism of HIV-1 protease and the inhibitory action of darunavir.

Caption: Mechanism of HIV-1 Protease Inhibition by Darunavir.

Workflow for Developing Formulations for Poorly Soluble Drugs

The development of a suitable formulation for a poorly soluble drug like this compound follows a systematic workflow.[10][25][26][27]

Caption: General Workflow for Formulation Development of Poorly Soluble Drugs.

Experimental Workflow for Solid Dispersion Formulation

Solid dispersion is a common technique to improve the solubility and dissolution rate of poorly water-soluble drugs like darunavir.[28][29][30][31]

Caption: Experimental Workflow for Preparing and Evaluating a Solid Dispersion Formulation.

Conclusion

The successful formulation of this compound hinges on effectively addressing its inherent poor aqueous solubility. This technical guide has provided a comprehensive overview of the key challenges and strategies in this endeavor. By understanding the physicochemical properties, employing robust experimental protocols, and exploring innovative formulation technologies, researchers and drug development professionals can optimize the delivery of this critical antiretroviral agent, ultimately improving therapeutic outcomes for individuals living with HIV. The presented data, protocols, and workflows serve as a foundational resource to guide future research and development in this important area.

References

- 1. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cdn.who.int [cdn.who.int]

- 5. tmda.go.tz [tmda.go.tz]

- 6. selleckchem.com [selleckchem.com]

- 7. The study of the physico-chemical properties of the substance this compound - Zolotov - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 8. apexbt.com [apexbt.com]

- 9. cdn.who.int [cdn.who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. biorelevant.com [biorelevant.com]

- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 15. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. pnrjournal.com [pnrjournal.com]

- 18. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. One moment, please... [sciencescholar.us]

- 21. HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients [iris.unito.it]

- 22. Darunavir - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 27. researchgate.net [researchgate.net]

- 28. Development of novel darunavir amorphous solid dispersions with mesoporous carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. One-step production of darunavir solid dispersion nanoparticles coated with enteric polymers using electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Amorphous solid dispersions of darunavir: Comparison between spray drying and electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darunavir, a second-generation protease inhibitor, exhibits potent in vitro activity against a broad spectrum of Human Immunodeficiency Virus (HIV) strains, including wild-type and multidrug-resistant variants.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of darunavir ethanolate, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in HIV drug discovery and development.

Introduction to Darunavir

Darunavir is a nonpeptidic protease inhibitor (PI) that specifically targets the HIV-1 protease, an enzyme crucial for the maturation of infectious virions.[4][5][6] By binding to the active site of the protease, darunavir prevents the cleavage of Gag-Pol polyproteins, leading to the production of immature, non-infectious virus particles.[5][7] A key feature of darunavir is its high genetic barrier to resistance, which is attributed to its potent inhibitory activity and robust interactions with the protease enzyme.[1][8] In clinical practice, darunavir is typically co-administered with a low dose of ritonavir or cobicistat, which act as pharmacokinetic enhancers to increase its plasma concentrations.[3][9]

Quantitative Antiviral Activity

The in vitro potency of darunavir has been extensively evaluated against various laboratory strains and clinical isolates of HIV. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV Strains

| HIV Strain | Cell Line | Assay Endpoint | EC50 (nM) | EC90 (nM) | CC50 (µM) | Reference(s) |

| HIV-1 LAI | MT-2 | p24 antigen reduction | 3 | - | >100 | [3][8] |

| HIV-1 Ba-L | Peripheral Blood Mononuclear Cells (PBMCs) | p24 antigen reduction | 3 | - | >100 | [8] |

| HIV-1 (Subtype B) | PBMCs | Viral RNA reduction | 1.79 | - | - | [10] |

| HIV-1 (Subtype C) | PBMCs | Viral RNA reduction | 1.12 | - | - | [10] |

| HIV-1 (CRF01_AE) | PBMCs | Viral RNA reduction | 1.27 | - | - | [10] |

| HIV-2 (ROD) | MT-4 | p24 antigen reduction | 3-6 | - | >100 | [8] |

| HIV-2 (EHO) | MT-4 | p24 antigen reduction | 3-6 | - | >100 | [8] |

| Wild-Type HIV-1 | - | - | 1-5 | 2.7-13 | >100 | [3][8][11] |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration.

Table 2: In Vitro Activity of Darunavir against Protease Inhibitor-Resistant HIV-1 Strains

| HIV-1 Isolate Type | Number of Isolates | Key Resistance Mutations | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| Recombinant Clinical Isolates | 19 | Multiple PI mutations | <10-fold for 18/19 isolates | [3][8] |

| Clinical Isolates | 1501 | ≥4-fold resistance to at least one PI | <10 nM EC50 for 75% of isolates | [3][8] |

| Site-Directed Mutants | - | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V | Diminished response with ≥3 mutations | [12] |

| Highly DRV-Resistant Variant | 1 | V32I, L33F, I54M, I84V | ~333-fold | [13] |

Experimental Protocols

The following sections outline the general methodologies employed in the in vitro evaluation of darunavir's antiviral activity.

Cell Lines and Virus Strains

-

Cell Lines: Commonly used cell lines for HIV-1 propagation and antiviral assays include T-lymphoid cell lines such as MT-2 and MT-4, as well as peripheral blood mononuclear cells (PBMCs).[3][8][14] For specific applications, reporter cell lines like CEM-GFP and TZM-bl, which express a reporter gene upon HIV infection, are utilized.[7]

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 LAI, HIV-1 NL4-3), primary clinical isolates from patients, and recombinant viruses containing patient-derived protease and Gag sequences are used to assess antiviral activity against both wild-type and drug-resistant viruses.[8][9][13]

Antiviral Activity Assay (p24 Antigen Reduction)

This assay measures the inhibition of viral replication by quantifying the amount of HIV-1 p24 capsid protein produced in the presence of the antiviral compound.

-

Cell Seeding: Seed susceptible cells (e.g., MT-4 cells) in a 96-well plate at a predetermined density.[14]

-

Drug Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Infect the cells with a standardized amount of HIV-1 (e.g., 100 TCID50s).[14]

-

Treatment: Immediately add the diluted darunavir to the infected cell cultures.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

p24 ELISA: Quantify the p24 antigen concentration in the supernatant using a commercial or in-house ELISA kit.[4][5][10] The general steps for a p24 ELISA are as follows:

-

Coat a 96-well plate with a capture antibody specific for HIV-1 p24.[4]

-

Add the collected supernatants and p24 standards to the wells.[10]

-

Incubate to allow the p24 antigen to bind to the capture antibody.

-

Wash the plate and add a biotinylated detector antibody.[5]

-

Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric substrate (e.g., TMB) and stop the reaction.[5]

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that reduces p24 production by 50% compared to the virus control (no drug).

Cytotoxicity Assay (MTT or MTS)

This assay determines the concentration of the drug that is toxic to the host cells.

-

Cell Seeding: Seed uninfected cells in a 96-well plate.

-

Treatment: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Viability Staining: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

-

Incubation and Reading: Incubate to allow for the conversion of the reagent into a colored formazan product by viable cells. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the cell control (no drug).[12]

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile for the compound.[12]

Visualizations

Mechanism of Action

Darunavir inhibits HIV-1 protease, a key enzyme in the viral life cycle. This inhibition occurs through two primary mechanisms: blocking the enzymatic active site and preventing protease dimerization.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 6. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ablinc.com [ablinc.com]

- 11. journals.asm.org [journals.asm.org]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1 Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

Darunavir, a potent second-generation HIV-1 protease inhibitor, has been a cornerstone of antiretroviral therapy. Its established safety profile and mechanism of action targeting a key viral enzyme made it an attractive candidate for drug repurposing, particularly during the recent SARS-CoV-2 pandemic. This technical guide provides an in-depth review of the scientific investigations into the repurposing of darunavir ethanolate for viral diseases beyond HIV-1. We consolidate preclinical and clinical data, detail key experimental methodologies, and present mechanistic insights through signaling pathway diagrams. While initial in silico models suggested potential, conclusive in vitro evidence has demonstrated a lack of meaningful activity against SARS-CoV-2 at clinically relevant concentrations. Clinical trials have yielded largely negative or inconclusive results. Investigations into other viral agents such as hepatitis C have focused on co-infection management rather than direct antiviral efficacy. This guide serves as a comprehensive resource, summarizing the current body of evidence and outlining future directions for leveraging the darunavir scaffold in antiviral drug discovery.

Introduction to this compound

Darunavir is a synthetic, nonpeptidic inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme critical for the viral life cycle.[1] Marketed under the brand name Prezista®, it is supplied as this compound, a stable salt form.[2] It is a second-generation protease inhibitor designed specifically to be effective against HIV strains that have developed resistance to other protease inhibitors.[3] In clinical practice, darunavir is almost always co-administered with a pharmacokinetic enhancer—typically low doses of ritonavir or cobicistat.[4][5] These "boosting" agents inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, slowing the metabolism of darunavir and thereby increasing its plasma concentration and therapeutic efficacy.[6]

The principle of drug repurposing, or finding new indications for existing approved drugs, offers a strategy to accelerate the development of therapies for emergent viral threats. Given that many viruses rely on proteases for their replication, the hypothesis that an effective protease inhibitor like darunavir might have broader antiviral activity was a logical line of scientific inquiry.[7]

Established Mechanism of Action: HIV-1 Protease Inhibition

Darunavir's potent anti-HIV activity stems from its high-affinity binding to the HIV-1 protease. This viral enzyme is an aspartic protease that functions as a homodimer. Its role is to cleave newly synthesized Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This cleavage is an essential step in the maturation of infectious virions.

Darunavir acts as a competitive inhibitor, binding tightly to the active site of the protease.[8] Its unique chemical structure allows it to form an extensive network of hydrogen bonds with the backbone of the enzyme's active site, including the critical catalytic aspartate residues (Asp25 and Asp25').[4] This stable interaction physically blocks the entry of the viral polyprotein substrates, halting the maturation process and resulting in the production of immature, non-infectious viral particles.[2][9]

Repurposing Investigation for SARS-CoV-2 (COVID-19)

Following the outbreak of the COVID-19 pandemic, darunavir was identified as a candidate for repurposing based on early in silico modeling and the theoretical potential for HIV protease inhibitors to act on the SARS-CoV-2 main protease (Mpro or 3CLpro).

Preclinical Evaluation: In Silico and In Vitro Findings

-

In Silico Studies: Initial computational docking studies suggested that darunavir might bind to the SARS-CoV-2 3CLpro, a cysteine protease essential for viral replication. However, subsequent, more detailed analyses revealed that the interactions were likely weak and did not target the key catalytic cysteine residue effectively, unlike the robust binding observed with HIV-1's aspartic protease.[10]

-

In Vitro Studies: Contrary to the initial hope, multiple independent laboratory studies demonstrated that darunavir possesses no significant antiviral activity against SARS-CoV-2 at clinically achievable concentrations.[10] In standard antiviral assays using infected cell cultures, darunavir failed to inhibit viral replication or prevent virus-induced cell death (cytopathic effect). This lack of activity stands in stark contrast to control compounds like remdesivir, which showed potent activity in the same assays.[10]

Data Presentation: Quantitative Antiviral Activity

The following table summarizes the key quantitative data from in vitro studies, comparing the efficacy of darunavir against SARS-CoV-2 and its known efficacy against HIV-1.

| Compound | Virus Target | Assay Type | Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference(s) |

| Darunavir | SARS-CoV-2 | CPE / MTT | Caco-2 | > 100 | > 100 | Not Calculable | [10] |

| Remdesivir | SARS-CoV-2 | CPE / MTT | Caco-2 | 0.38 | > 100 | > 263 | [10] |

| Darunavir | HIV-1 (Wild-Type) | Antiviral Activity | MT-2 cells | 0.001 - 0.003 | > 100 | > 33,000 | [11][12] |

EC₅₀ (Half-maximal Effective Concentration): Concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of a drug that kills half the cells in a culture. CPE (Cytopathic Effect); MTT (A colorimetric assay for assessing cell metabolic activity).

Mechanistic Insights into Limited Efficacy

The fundamental reason for darunavir's failure to inhibit SARS-CoV-2 lies in the structural differences between the viral proteases. Darunavir was specifically designed and optimized to fit into the active site of the HIV-1 aspartic protease. The SARS-CoV-2 main protease is a cysteine protease, which has a different active site architecture and catalytic mechanism. The darunavir molecule does not bind with sufficient affinity or proper orientation to effectively block the function of the 3CLpro.

References

- 1. Darunavir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide: MedlinePlus Drug Information [medlineplus.gov]

- 2. Darunavir : a nonpeptidic protease inhibitor for antiretroviral-naive and treatment-experienced adults with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Lack of antiviral activity of darunavir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Safety, tolerability, and efficacy of darunavir (TMC114) with low-dose ritonavir in treatment-experienced, hepatitis B or C co-infected patients in POWER 1 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Darunavir in HIV/HVC/HVB coinfection] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of darunavir ethanolate, focusing on the key physicochemical differences between its crystalline and amorphous forms. Understanding these solid-state properties is critical for formulation development, stability, and bioavailability of this important antiretroviral drug.

Data Presentation

The following tables summarize the key quantitative data comparing the crystalline and amorphous forms of this compound, based on established analytical techniques.

| Parameter | Crystalline this compound | Amorphous Darunavir | Reference |

| Appearance | White to off-white powder | Glassy solid or powder | [1] |

| Aqueous Solubility (at 20°C) | Approximately 0.15 mg/mL | Generally higher, but may show limited wettability | [1][2] |

Table 1: Physicochemical Properties

| Technique | Crystalline this compound | Amorphous Darunavir | Reference |

| X-Ray Powder Diffraction (XRPD) | Sharp, characteristic diffraction peaks | A broad halo pattern, indicating the absence of long-range molecular order | [3] |

| Differential Scanning Calorimetry (DSC) | Sharp endothermic peak corresponding to the melting point | A glass transition (Tg) temperature | [4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Distinct peaks related to the crystalline lattice and ethanol solvate | Broader, less defined peaks. Characteristic peaks at approximately 1454 cm⁻¹ and 1369 cm⁻¹ | [5] |

| Dynamic Vapor Sorption (DVS) | Low moisture sorption, indicative of a stable crystalline structure | Higher moisture sorption, particularly at high relative humidity, which can lead to physical instability | [6] |

Table 2: Analytical Characterization Summary

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may be adapted based on specific instrumentation and sample characteristics.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point of the crystalline form and the glass transition temperature of the amorphous form.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Experimental Conditions:

-

Heating Rate: 10°C/min.

-

Temperature Range: Typically from 25°C to 250°C, or a range appropriate to capture the thermal events of interest.

-

Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 50 mL/min.

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis: The onset temperature of the melting endotherm is reported as the melting point for the crystalline form. The midpoint of the step change in the heat flow curve is reported as the glass transition temperature (Tg) for the amorphous form.

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the solid-state form (crystalline or amorphous) based on the presence or absence of a diffraction pattern.

-

Instrumentation: A powder X-ray diffractometer.

-

Sample Preparation: A sufficient amount of the powder sample is gently packed into the sample holder to ensure a flat, level surface.

-

Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: Instrument-specific, e.g., 45 kV and 40 mA.

-

Scan Range (2θ): 2° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: Variable, e.g., 1°/min.

-

-

Data Analysis: The resulting diffractogram is analyzed for the presence of sharp Bragg peaks (crystalline) or a broad halo (amorphous). The peak positions (2θ) and relative intensities for the crystalline form are recorded.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain information about the molecular vibrations and identify differences in the solid-state environment of the crystalline and amorphous forms.

-

Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR): A small amount of the powder sample is placed directly on the ATR crystal, and firm, consistent pressure is applied.

-

Experimental Conditions:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectra of the crystalline and amorphous forms are compared. Differences in peak positions, shapes, and intensities are noted.

Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopicity and physical stability of the crystalline and amorphous forms in the presence of moisture.

-

Instrumentation: A dynamic vapor sorption analyzer with a microbalance.

-

Sample Preparation: Approximately 10 mg of the sample is placed in the sample pan.

-

Experimental Conditions:

-

Temperature: Isothermal, typically 25°C.

-

Relative Humidity (RH) Program: A stepwise humidity program is employed, for example:

-

Drying at 0% RH until mass equilibrium.

-

Increasing RH in steps of 10% from 0% to 90%.

-

Decreasing RH in steps of 10% from 90% to 0%.

-

-

Equilibrium Criterion: A mass change of less than 0.002% over 5 minutes.

-

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The total mass gain at high RH and any hysteresis between the sorption and desorption curves are evaluated to determine the hygroscopicity and potential for phase transformations.

Mandatory Visualization

The following diagrams illustrate key aspects of the characterization and behavior of this compound solid forms.

References

- 1. Mid-Infrared Spectroscopy of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. particletechlabs.com [particletechlabs.com]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. Dynamic Vapor Sorption Characterization of Pharmaceuticals | Hiden Isochema [hidenisochema.com]

- 6. news-medical.net [news-medical.net]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir ethanolate is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Ensuring the quality and potency of this compound in bulk drug substances and pharmaceutical dosage forms is critical for its therapeutic efficacy. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.[2][3]

Chromatographic Conditions

A summary of the validated chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| HPLC System | Isocratic HPLC system with UV detector |

| Column | X-Bridge C18 (150 x 4.6 mm, 3.5 µm)[2] |

| Mobile Phase | 0.01M Ammonium Formate (pH 3.0) : Acetonitrile (55:45 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 265 nm[2] |

| Column Temperature | 30°C[2] |

| Injection Volume | 20 µL[4] |

| Diluent | Water : Acetonitrile (50:50 v/v)[4] |

| Run Time | Approximately 10 minutes[1] |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation: Prepare a 0.01M ammonium formate solution and adjust the pH to 3.0 with formic acid.[4] Mix this buffer with acetonitrile in a 55:45 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas by sonication for 15 minutes before use.[1][4]

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of 0.2 mg/mL.[2]

Sample Solution Preparation: For bulk drug analysis, accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 0.2 mg/mL. For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a single dose of this compound into a suitable volumetric flask, dissolve in the diluent with the aid of sonication, and dilute to the final concentration of 0.2 mg/mL.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject 20 µL of the standard and sample solutions into the chromatograph and record the chromatograms. The retention time for this compound is expected to be consistent under these conditions.[5]

Method Validation Summary

The described HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[2][3]

| Validation Parameter | Result |

| Specificity | The method is specific and stability-indicating. No interference from excipients or degradation products was observed at the retention time of darunavir.[2][3] |

| Linearity Range | 8-120 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999[2][3] |

| Accuracy (% Recovery) | 99.77% - 100.17% for bulk drug; 92.63% - 100.4% for tablets[2] |

| Precision (% RSD) | Intra-day and Inter-day precision < 2%[6] |

| Robustness | The method is robust for deliberate small variations in flow rate, mobile phase composition, pH, and column temperature.[2] |

| Limit of Detection (LOD) | 0.08 µg/mL[5] |

| Limit of Quantitation (LOQ) | 0.8 µg/mL[5] |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[2][3] Significant degradation was observed under acidic, basic, and oxidative conditions.[2][4] The method was able to successfully separate the darunavir peak from all degradation products, confirming its stability-indicating capability.[2][3]

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1N HCl at 80°C for 1 hour[2] | Significant degradation[2] |

| Base Hydrolysis | 0.1N NaOH at 80°C for 30 minutes[2] | Significant degradation[2] |

| Oxidative Degradation | 6% H₂O₂ at 80°C for 2 hours[2] | Significant degradation[2] |

| Thermal Degradation | 105°C for 7 days[2] | No significant degradation |

| Photolytic Degradation | 1.2 million lux hours[2] | No significant degradation |

| Humidity | 25°C, 90% RH for 7 days[2] | No significant degradation |

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The presented RP-HPLC method is simple, rapid, precise, accurate, and specific for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method's stability-indicating nature makes it suitable for the analysis of stability samples and for routine quality control purposes.[2]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Stability-indicating HPLC method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the quantitative analysis of darunavir ethanolate in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of darunavir. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters presented in clear, tabular formats.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] Accurate and reliable quantification of darunavir in plasma is essential for optimizing patient dosage, minimizing toxicity, and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical methods. This application note details a robust LC-MS/MS method for the determination of darunavir in human plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Carbamazepine, Verapamil, or a deuterated analog like Darunavir-d9)[3][4][5]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 Bond Elut) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile, methanol)[6][7]

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (if required for sample concentration)

Experimental Workflow

A generalized workflow for the analysis of darunavir in plasma is presented below.

Caption: General workflow for darunavir analysis in plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected, or evaporated to dryness and reconstituted in the mobile phase.[7]

Note: Alternative methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can also be employed and may provide cleaner extracts.[2][3]

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of darunavir.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, e.g., Thermo Hypurity, advance column (50 X 4.6mm, 5µ)[3] |

| Mobile Phase A | 5mM Ammonium Acetate in Water[3] or 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | Isocratic or Gradient (e.g., 15:85% v/v of A:B)[3] |

| Flow Rate | 0.5 - 1.0 mL/min[1][8] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 30-40 °C |

| Run Time | 3-15 minutes[1][3] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Darunavir Transition | m/z 548.2 -> 392.3[3] |

| Internal Standard Transition | e.g., Carbamazepine: m/z 273.2 -> 194.1[3] |

| Dwell Time | 200 ms[1] |

| Source Temperature | 325-400 °C[1] |

| Nebulizer Gas | 60 psi[1] |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 50 - 2000 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[11] |

| Lower Limit of Quantification (LLOQ) | 50.14 ng/mL[3] |

| Intra-day Precision (%CV) | < 15% (< 6.7%) |

| Inter-day Precision (%CV) | < 15% (< 6.7%) |

| Intra-day Accuracy (%) | 85-115% (100.7 to 105.6%) |

| Inter-day Accuracy (%) | 85-115% |

| Recovery | > 75%[6] |

Data Presentation

The concentration of darunavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of darunavir in the unknown samples is then interpolated from this calibration curve.

Signaling Pathways and Logical Relationships

The logical relationship in a bioanalytical method validation process ensures the reliability of the obtained results. The following diagram illustrates the interconnectedness of key validation parameters.

Caption: Interrelationship of method validation parameters.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of darunavir in plasma samples. Proper validation of this method is critical to ensure data quality for clinical and research applications. The provided protocol and parameters can serve as a starting point for laboratories to establish and validate their own darunavir bioanalytical assays.

References

- 1. Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS), clinical application in a cohort of 110 HIV-1 infected patients and evidence of a potential drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]